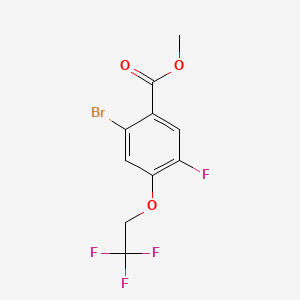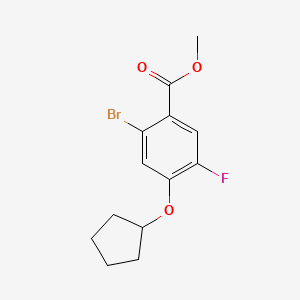
tert-Butyl (3-methoxy-5-vinylphenyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-methoxy-5-vinylphenyl)(methyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a methoxy group, and a vinyl group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
The synthesis of tert-Butyl (3-methoxy-5-vinylphenyl)(methyl)carbamate typically involves the reaction of 3-methoxy-5-vinylaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl (3-methoxy-5-vinylphenyl)(methyl)carbamate: undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The carbamate group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids for deprotection, oxidizing agents for epoxidation, and reducing agents for amine formation. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl (3-methoxy-5-vinylphenyl)(methyl)carbamate: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis and medicinal chemistry.
Biology: The compound can be used to study enzyme-catalyzed reactions involving carbamates and to investigate the biological activity of carbamate derivatives.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, especially those that require carbamate protecting groups.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which tert-Butyl (3-methoxy-5-vinylphenyl)(methyl)carbamate exerts its effects involves the cleavage of the carbamate group under acidic or basic conditions, releasing the active amine. This amine can then participate in various biochemical pathways, depending on the specific application. The molecular targets and pathways involved are typically related to the intended use of the compound, such as enzyme inhibition or receptor binding .
Comparaison Avec Des Composés Similaires
tert-Butyl (3-methoxy-5-vinylphenyl)(methyl)carbamate: can be compared with other carbamate derivatives such as:
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
tert-Butyl (3-methoxyphenyl)(methyl)carbamate: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
tert-Butyl (3-vinylphenyl)(methyl)carbamate: Lacks the methoxy group, affecting its solubility and reactivity.
The uniqueness of This compound lies in its combination of functional groups, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
tert-butyl N-(3-ethenyl-5-methoxyphenyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-7-11-8-12(10-13(9-11)18-6)16(5)14(17)19-15(2,3)4/h7-10H,1H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPHHWOSCNDCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)C=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














